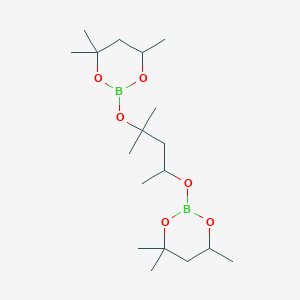
Triphenylphosphine dibromide
Übersicht
Beschreibung
Triphenylphosphine dibromide is used as a reagent for conversion of aldoximes into nitriles. It acts as a reagent for cleavage of acetals and reacts with amines to give iminophosphoranes .
Synthesis Analysis
The direct mixing of alcohol, trimethylsilyl bromide, and triphenylphosphine in 1,4-dioxane followed by heating at 80 °C was found to be more efficient for acid-sensitive substrates .Molecular Structure Analysis
The molecular formula of Triphenylphosphine dibromide is C18H15Br2P . The molecular weight is 422.10 . The structure of the compound can be represented as BrP(Br)(c1ccccc1)(c2ccccc2)c3ccccc3 .Chemical Reactions Analysis
Triphenylphosphine dibromide is used in various chemical reactions. It is used for the conversion of aldoximes into nitriles, cleavage of acetals, and preparation of alkyl and aryl bromides from alcohols and phenols .Physical And Chemical Properties Analysis
Triphenylphosphine dibromide is a colorless crystalline solid with a melting point of 235°C . The molecular weight is 422.1 g/mol .Wissenschaftliche Forschungsanwendungen
Conversion of Aldoximes into Nitriles
Triphenylphosphine dibromide is used as a reagent for the conversion of aldoximes into nitriles . This reaction is important in organic synthesis as nitriles are versatile functional groups that can be further transformed into a variety of other functional groups.
Cleavage of Acetals
It acts as a reagent for the cleavage of acetals . Acetals are often used as protecting groups for carbonyl compounds in organic synthesis, and the ability to remove these protecting groups is crucial for the successful synthesis of complex organic molecules.
Formation of Iminophosphoranes
Triphenylphosphine dibromide reacts with amines to give iminophosphoranes . Iminophosphoranes are useful intermediates in the Staudinger reaction, a method for reducing azides to amines.
Preparation of Alkyl and Aryl Bromides
It serves as a reagent in the preparation of alkyl and aryl bromides from alcohols and phenols without rearrangement . Alkyl and aryl bromides are valuable intermediates in organic synthesis, used in various coupling reactions to form carbon-carbon bonds.
Organic Synthesis and Organometallic Reactions
Polymer-supported triphenylphosphine (PS-TPP) has diverse applications in organic synthesis . It is used in functional group interconversions, heterocycle synthesis, metal complexes and their application in synthesis, and total synthesis of natural products .
Synthesis of Cyclic Carbonates from CO2
A novel triphenylphosphine-based porous polymer was synthesized and tested as the catalyst in the solvent-free cycloaddition reaction of CO2 with epoxides . This reaction is a promising strategy for effective fixation of CO2, turning it into valuable cyclic carbonates .
Wirkmechanismus
Target of Action
Triphenylphosphine dibromide primarily targets carbonyl compounds , alcohols , phenols , and amines . It is used as a reagent for the conversion of aldoximes into nitriles, cleavage of acetals, and preparation of alkyl and aryl bromides from alcohols and phenols without rearrangement . It also reacts with amines to give iminophosphoranes .
Mode of Action
Triphenylphosphine dibromide interacts with its targets by acting as a brominating agent . For instance, it can convert alcohols and phenols into alkyl and aryl bromides, respectively . In the presence of carbonyl compounds, it can produce gem-dibromides . When reacting with amines, it forms iminophosphoranes .
Biochemical Pathways
The biochemical pathways affected by triphenylphosphine dibromide are primarily related to organic synthesis . It is involved in functional group interconversions, heterocycle synthesis, and the formation of metal complexes . For example, it can participate in the Mitsunobu reaction, which is a popular method for inverting the stereochemistry of secondary alcohols .
Result of Action
The molecular and cellular effects of triphenylphosphine dibromide’s action are seen in the chemical transformations it facilitates. It enables the conversion of alcohols and phenols into alkyl and aryl bromides, the transformation of aldoximes into nitriles, and the cleavage of acetals . It also assists in the synthesis of α-aminonitriles from corresponding carbonyl compounds, amines, and trimethylisocyanide .
Action Environment
The action of triphenylphosphine dibromide can be influenced by environmental factors such as temperature and the presence of other chemical reagents . For instance, the formation of cis-olefin is kinetically controlled and favored in a salt-free medium, while the trans-olefin is thermodynamically controlled and predominates if the adduct is formed at low temperature (−78 °C) as the lithium salt is generated by adding lithium perchlorate as a Lewis acid .
Safety and Hazards
Zukünftige Richtungen
Recent studies have focused on the selective and efficient conversion of Ph3P(O) to other valuable organophosphorus chemicals . This could potentially open up new avenues for the use of Triphenylphosphine dibromide in various chemical reactions.
Relevant Papers Several papers have been published on the topic of Triphenylphosphine dibromide. These include a comprehensive review on the diverse chemistry and applications of polymer-supported triphenylphosphine , a paper on the one-step synthesis of Triphenylphosphonium salts , and a paper on the use of Triphenylphosphine dibromide as a simple one-pot esterification reagent .
Eigenschaften
IUPAC Name |
dibromo(triphenyl)-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Br2P/c19-21(20,16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXGTPDKNBIOTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)(C3=CC=CC=C3)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Br2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061423 | |
| Record name | Phosphorane, dibromotriphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triphenylphosphine dibromide | |
CAS RN |
1034-39-5 | |
| Record name | Dibromotriphenylphosphorane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1034-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triphenylphosphine dibromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001034395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triphenylphosphine dibromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87871 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphorane, dibromotriphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphorane, dibromotriphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibromotriphenylphosphorane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.596 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIPHENYLPHOSPHINE DIBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y0J6R63JD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of triphenylphosphine dibromide?
A1: Triphenylphosphine dibromide has the molecular formula C18H15Br2P and a molecular weight of 418.1 g/mol. []
Q2: Are there any spectroscopic data available for triphenylphosphine dibromide?
A2: While the provided abstracts don't delve into detailed spectroscopic analysis, researchers often employ techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm the structure and purity of TPPDB.
Q3: Is triphenylphosphine dibromide stable under ambient conditions?
A3: TPPDB is best stored in a freezer over copper wire and under an inert atmosphere to ensure long-term stability. Exposure to heat and light can lead to decomposition. []
Q4: What solvents are commonly used with triphenylphosphine dibromide?
A4: Research indicates that TPPDB shows good solubility in dichloromethane, chloroform, diethyl ether, tetrahydrofuran (THF), and acetonitrile. [, , , , , ]
Q5: What are some of the main applications of triphenylphosphine dibromide in organic synthesis?
A5: TPPDB is widely employed for:
- Conversion of Alcohols to Alkyl Bromides: TPPDB efficiently converts alcohols into corresponding alkyl bromides, often with superior speed and cleanliness compared to alternative methods using polymer-supported reagents. [, , ]
- Synthesis of Aziridines: This reagent offers a convenient route to aziridines from β-amino alcohols, potentially surpassing the Gabriel and Wenker methods in certain scenarios. []
- Cleavage of Acetals: TPPDB demonstrates effectiveness as a mild yet highly effective reagent for hydrolyzing various acetals in dichloromethane at low temperatures. [, ]
- Preparation of Carboxylic Acid Bromides: TPPDB can directly convert carboxylic acids or their silyl esters into acid bromides, highlighting its versatility in functional group transformations. [, , ]
- Synthesis of α-Aminonitriles: A solvent-free method utilizes TPPDB for a rapid and efficient one-pot synthesis of α-aminonitriles from carbonyl compounds, amines, and trimethylisocyanide. []
- Synthesis of 1,3,4-oxadiazoles: TPPDB, along with triethylamine, facilitates the preparation of 1,3,4-oxadiazole derivatives from readily available starting materials. []
Q6: How does triphenylphosphine dibromide facilitate the conversion of alcohols to alkyl bromides?
A6: The reaction likely proceeds through an SN2 mechanism. TPPDB reacts with the alcohol to form an alkoxyphosphonium intermediate. This intermediate then undergoes nucleophilic attack by bromide, leading to the formation of the alkyl bromide. [, ]
Q7: Can you elaborate on the use of triphenylphosphine dibromide in the synthesis of aziridines?
A7: TPPDB enables a ring-closure reaction of β-amino alcohols to form aziridines. This method is noteworthy as it was observed to induce a Walden inversion during the ring closure of ephedrine, providing stereochemical control. []
Q8: Are there any specific advantages of using triphenylphosphine dibromide for cleaving acetals?
A8: Yes, TPPDB stands out for its mild reaction conditions and high selectivity. It efficiently cleaves acetals at low temperatures, minimizing the risk of unwanted side reactions. [, ]
Q9: Have there been computational studies on triphenylphosphine dibromide and its reactions?
A9: While the provided research primarily focuses on experimental aspects, computational tools like density functional theory (DFT) calculations can offer insights into reaction mechanisms, transition states, and the influence of TPPDB's structure on its reactivity.
Q10: How does modifying the structure of triphenylphosphine dibromide affect its reactivity?
A10: Although specific SAR studies aren't detailed in the abstracts, it's logical to anticipate that alterations to the phenyl rings (e.g., introducing electron-donating or -withdrawing groups) could impact the electron density at the phosphorus center, influencing its reactivity with alcohols, acetals, and other substrates.
Q11: Are there strategies to enhance the stability of triphenylphosphine dibromide?
A11: As mentioned earlier, storing TPPDB in a freezer over copper wire under an inert atmosphere significantly improves its stability by minimizing decomposition due to heat and light. []
Q12: What safety precautions should be taken when handling triphenylphosphine dibromide?
A12: TPPDB should be handled with care, using appropriate personal protective equipment such as gloves and eye protection. It's essential to work in a well-ventilated area or under a fume hood due to its potential irritant properties. []
Q13: How is triphenylphosphine dibromide typically monitored or quantified in reaction mixtures?
A13: Researchers often use techniques like thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC) to monitor the progress of reactions involving TPPDB and to assess the purity of the synthesized products. []
Q14: Has the dissolution behavior of triphenylphosphine dibromide been studied?
A15: While the provided abstracts don't focus on dissolution studies, this aspect is relevant for optimizing reaction conditions. Factors such as solvent polarity, temperature, and agitation can influence the dissolution rate and, consequently, the reaction kinetics. []
Q15: Are there established protocols for quality control and assurance of triphenylphosphine dibromide?
A16: Suppliers of TPPDB typically provide specifications for purity and quality control. Analytical techniques like NMR, IR, and melting point determination are commonly employed to assess its quality. [, ]
Q16: Are there alternative reagents to triphenylphosphine dibromide for specific reactions?
A16: Yes, depending on the desired transformation, alternatives exist. For instance:
- Conversion of alcohols to alkyl bromides: Carbon tetrabromide in conjunction with triphenylphosphine or polymer-supported triphenylphosphine can serve as alternatives. [, ]
- Synthesis of aziridines: Other methods, like the Gabriel synthesis or Wenker synthesis, can be considered depending on the substrate and desired outcome. [, ]
- Cleavage of acetals: Aqueous acids are a common alternative for hydrolyzing acetals, although TPPDB might offer advantages in terms of selectivity and mildness. [, ]
Q17: What are the recommended practices for managing waste containing triphenylphosphine dibromide?
A18: It's best to treat TPPDB waste as hazardous chemical waste and dispose of it in accordance with local regulations and guidelines. Recycling or reuse might be possible but would require careful evaluation and adherence to safety protocols. []
Q18: What are some valuable resources for researchers interested in learning more about triphenylphosphine dibromide and its applications?
A18: Key resources include:
- Scientific Databases: Platforms like SciFinder, Reaxys, and Web of Science offer comprehensive literature searches to access relevant research articles and patents. []
- Research Groups: Academic research groups specializing in organic synthesis or those with expertise in phosphorus chemistry can be valuable sources of knowledge and collaboration opportunities. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[Bis(dimethylamino)phosphoryl]-5-pentyl-1,2,4-triazol-3-amine](/img/structure/B85467.png)











